molecular formula C8H7N3O4 B6217227 2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid CAS No. 506429-35-2

2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid

Cat. No.: B6217227
CAS No.: 506429-35-2
M. Wt: 209.2
InChI Key:
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Description

2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of nucleophilic addition followed by cyclization to form the pyrrolo[3,2-d]pyrimidine ring system . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidine", "Bromoacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Bromination of 2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidine with bromine in acetic acid to yield 2-bromo-4,5-dihydroxy-5H-pyrrolo[3,2-d]pyrimidine", "Step 2: Reaction of 2-bromo-4,5-dihydroxy-5H-pyrrolo[3,2-d]pyrimidine with sodium hydroxide in water to yield 2-hydroxy-4,5-dihydroxy-5H-pyrrolo[3,2-d]pyrimidine", "Step 3: Esterification of 2-hydroxy-4,5-dihydroxy-5H-pyrrolo[3,2-d]pyrimidine with bromoacetic acid in ethanol to yield 2-{2-bromo-4,5-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid", "Step 4: Hydrolysis of 2-{2-bromo-4,5-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid with sodium hydroxide in water to yield 2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid", "Step 5: Acidification of the reaction mixture with hydrochloric acid and precipitation of the product with sodium chloride", "Step 6: Purification of the product by filtration and washing with water and ethanol" ] }

CAS No.

506429-35-2

Molecular Formula

C8H7N3O4

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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